molecular formula C7H8FNO B118985 2-(2-Fluoropyridin-3-yl)ethanol CAS No. 149489-21-4

2-(2-Fluoropyridin-3-yl)ethanol

Cat. No.: B118985
CAS No.: 149489-21-4
M. Wt: 141.14 g/mol
InChI Key: ZLNKQVWLOKBXDX-UHFFFAOYSA-N
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Description

2-(2-Fluoropyridin-3-yl)ethanol is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts distinct characteristics, making these compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridin-3-yl)ethanol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite and copper fluoride in an organic solvent under inert gas protection. This reaction is carried out at temperatures ranging from 0 to 60°C for 1 to 10 hours . Another approach involves the use of electrophilic fluorinating agents such as Selectfluor or NFSI, which can introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes using reagents like anhydrous hydrogen fluoride or fluoroboric acid. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-Fluoropyridin-3-yl)ethanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.

    Medicine: Fluorinated pyridines are explored for their potential as imaging agents in radiotherapy and as components of pharmaceuticals.

    Industry: The compound is utilized in the production of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can enhance the compound’s metabolic stability and bioavailability, making it a valuable component in drug development .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler analog with similar fluorination but lacking the ethanol group.

    3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.

    2-(2-Chloropyridin-3-yl)ethanol: A chlorinated analog with similar structural features

Uniqueness

2-(2-Fluoropyridin-3-yl)ethanol stands out due to the presence of both a fluorine atom and an ethanol group. This combination imparts unique reactivity and properties, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-fluoropyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-6(3-5-10)2-1-4-9-7/h1-2,4,10H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNKQVWLOKBXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2.0 g (20.6 mmol) of 2-fluoropyridine in 25 ml of dry THF was cooled to -78° C. was added 25 ml (1.6M in hexanes, 41.6 mmol) n-BuLi under an atmosphere of nitrogen. The mixture was stirred at this temperature for 2 hours before an addition of 4 ml ethylene oxide in 7 ml ether. The mixture was warmed to room temperature, 150 ml ether and 25 ml acetone was added. The precipitate was removed by filtration, and the filtrate was concentrated to 1/3 of volume in vacuo. The remainder was washed once with brine, dried with Na2SO4, and concentrated in vacuo. The crude material was purified by dry column flash chromatography (hexane/EtOAc) to afford 0.42 g of 3-(2-hydroxyethyl)-2-fluoropyridine as a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

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